3-Chloro-4-(piperazin-1-yl)aniline, CAS 1225221-12-4, is a substituted aromatic amine serving as a critical intermediate in medicinal chemistry and process development. Its core structure is frequently incorporated into advanced heterocyclic scaffolds designed to target ATP-binding sites of various protein kinases. The specific combination of the piperazine moiety for solubility and linker attachment, and the 3-chloro substituent for modulating electronic properties and forming key interactions, makes it a strategic precursor in the synthesis of potent and selective kinase inhibitors. [1]
Replacing 3-Chloro-4-(piperazin-1-yl)aniline with analogs such as the unsubstituted 4-(piperazin-1-yl)aniline or the 3-fluoro variant is a critical decision that can significantly impact final compound performance. The 3-chloro group is not merely a placeholder; its specific size, lipophilicity, and electron-withdrawing nature are engineered to optimize structure-activity relationships (SAR). This substituent directly influences the pKa of the aniline nitrogen, affecting reactivity in subsequent synthetic steps, and provides specific steric and electronic interactions within the target kinase binding pocket that are often not replicated by hydrogen or fluorine, leading to substantial differences in biological potency and selectivity. [REFS-1, REFS-2]
Patent WO2017011807A1 documents the use of 3-Chloro-4-(piperazin-1-yl)aniline (via its Boc-protected form) as a key intermediate in the synthesis of 'Compound 2', a potent Bruton's Tyrosine Kinase (BTK) inhibitor. The resulting compound demonstrated high-value biological activity with a measured IC50 of 0.1 nM against the BTK enzyme, confirming the suitability of this specific precursor for synthesizing exceptionally potent final products. [1]
| Evidence Dimension | BTK Enzyme Inhibition (IC50) |
| Target Compound Data | 0.1 nM (for final compound synthesized from 1225221-12-4) |
| Comparator Or Baseline | N/A (Demonstration of utility for high-potency target) |
| Quantified Difference | N/A |
| Conditions | In vitro biochemical assay for BTK enzyme inhibition. |
This directly links the procurement of this exact CAS number to the successful synthesis of a final compound with documented sub-nanomolar potency.
In kinase inhibitor design, the choice between a 3-chloro and a 3-fluoro substituent is a critical determinant of potency. A cross-study analysis of p38α-MAP kinase inhibitors showed that a dichlorinated derivative was approximately 3-fold more potent than its difluorinated counterpart. The study reported an IC50 of 10.8 nM for the chloro-substituted compound versus 33.2 nM for the fluoro-substituted analog. A broader analysis of over 3,600 matched chloro/fluoro pairs confirmed a statistically significant, albeit smaller, average increase in activity of 10-12% for chlorinated compounds, underscoring a general trend favoring chlorine for enhanced biological activity in this context. [1]
| Evidence Dimension | Kinase Inhibition (IC50) |
| Target Compound Data | 10.8 nM (for dichlorinated p38α-MAP kinase inhibitor) |
| Comparator Or Baseline | 3-Fluoro Analog (33.2 nM for difluorinated p38α-MAP kinase inhibitor) |
| Quantified Difference | ~3.1x higher potency for the chloro-analog in this specific example. |
| Conditions | In vitro biochemical assay for p38α-MAP kinase inhibition. |
This provides a strong, quantitative rationale for selecting the 3-chloro precursor over a 3-fluoro alternative to maximize the biological potency of the final kinase inhibitor.
This compound is the documented precursor for synthesizing highly potent, next-generation covalent inhibitors targeting kinases such as BTK. Its structure is optimized for synthetic routes that culminate in compounds with sub-nanomolar IC50 values, making it the right choice for programs where maximizing on-target potency is a primary objective. [1]
In discovery programs, this aniline serves as a superior starting point over fluoro- or unsubstituted analogs. The 3-chloro group provides a well-characterized lipophilic and electronic profile known to enhance binding affinity in many kinase families, offering a higher probability of identifying potent leads compared to other halogenated or non-halogenated starting materials. [2]